(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one

Description

Core Structure and Functional Groups

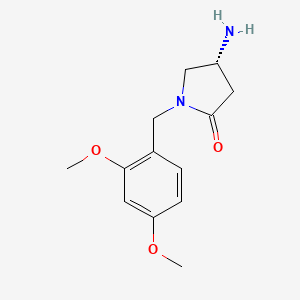

(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one (CAS: 1638771-15-9) is a chiral pyrrolidinone derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . Its core structure consists of a five-membered pyrrolidin-2-one ring, a 2,4-dimethoxybenzyl substituent at the N1 position, and an amino group at the C4 position (Figure 1). The pyrrolidin-2-one ring adopts a planar conformation due to conjugation between the carbonyl group and the adjacent nitrogen atom, while the 2,4-dimethoxybenzyl group introduces steric and electronic effects that influence reactivity.

Key Functional Groups:

- Pyrrolidin-2-one ring : A lactam structure with a carbonyl group at C2, contributing to hydrogen-bonding potential.

- 2,4-Dimethoxybenzyl group : An aromatic substituent with methoxy groups at positions 2 and 4, enhancing lipophilicity and π-stacking interactions.

- Amino group (-NH₂) : A primary amine at C4, enabling participation in nucleophilic reactions or hydrogen bonding.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ | |

| Molecular Weight | 250.29 g/mol | |

| SMILES Notation | O=C1N(CC2=CC=C(OC)C=C2OC)CC@HC1 | |

| Topological Polar Surface Area | 64.8 Ų |

Propriétés

IUPAC Name |

(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-17-11-4-3-9(12(6-11)18-2)7-15-8-10(14)5-13(15)16/h3-4,6,10H,5,7-8,14H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQHWTBHVHLMBC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CC(CC2=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)CN2C[C@@H](CC2=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and ®-4-amino-2-pyrrolidinone.

Reaction Conditions: The key step involves the condensation of 2,4-dimethoxybenzaldehyde with ®-4-amino-2-pyrrolidinone under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one is being explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various neurological disorders and other diseases. Its structural characteristics suggest that it may interact with specific molecular targets, possibly acting as an inhibitor or modulator of certain enzymes or receptors.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that related compounds can inhibit the growth of human leukemia (U-937) and melanoma (SK-MEL-1) cells. For example, some analogs have demonstrated IC50 values ranging from 5.7 to 12.2 μM, indicating their potential as anticancer agents.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules, including heterocycles and natural product analogs. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic chemistry.

Biological Research

This compound is utilized in studies investigating its biological activity and potential therapeutic effects. The compound's interactions with specific molecular targets may lead to alterations in cellular signaling pathways, contributing to its therapeutic potential .

Mécanisme D'action

The mechanism of action of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Anti-Alzheimer’s Activity of Pyrrolidinone Derivatives

Key Observations :

- Methoxy Positioning: Compounds with 2,4-dimethoxybenzyl (target compound) or 3,4-dimethoxybenzyl (14a, 18c) show stronger AChE inhibition than mono-methoxy analogs (), likely due to enhanced PAS interactions .

- Fluorination/Trifluoromethyl Groups : Compound 10b’s 4-fluorobenzoyl group and 18c’s trifluoromethylbenzyl moiety improve lipophilicity and target engagement, contributing to superior IC₅₀ values .

- Core Scaffold: Imidazolidin-2-one derivatives (e.g., 18c) exhibit dual inhibitory activity (AChE/β-secretase), unlike pyrrolidinone-based compounds .

Stereochemical Influence

The (R)-enantiomer of 4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one is distinct from its (S)-isomer (CAS: 1951425-27-6, ). While pharmacological data for the (S)-form are unavailable, enantioselectivity in AChE inhibition is well-documented for similar compounds. For example, (R)-donepezil analogs show 10–100-fold higher potency than (S)-counterparts due to optimized binding pocket complementarity .

Activité Biologique

(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidin-2-one core structure, includes an amino group at the 4-position and a 2,4-dimethoxybenzyl substituent. Its synthesis and biological evaluation have revealed promising applications in various therapeutic areas.

Chemical Structure and Properties

The compound's chemical formula is , and it possesses distinct structural characteristics that influence its biological activity. The presence of the 2,4-dimethoxybenzyl group enhances lipophilicity, which may improve receptor binding compared to simpler analogs .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that related compounds with similar structures can inhibit the growth of human leukemia (U-937) and melanoma (SK-MEL-1) cells. For instance, certain analogs demonstrated IC50 values ranging from 5.7 to 12.2 μM, indicating their potential as anticancer agents .

The mechanism of action for this compound likely involves interaction with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors. This interaction leads to alterations in cellular signaling pathways that can induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against other pyrrolidinone derivatives:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-Amino-Pyrrolidin-2-one | Basic pyrrolidinone structure | Antimicrobial | Lacks specific substituents affecting potency |

| 2-Methylpyrrolidin-2-one | Methyl substitution at C2 | Neuroprotective | Simpler structure with limited diversity |

| 1-(Phenethyl)-pyrrolidin-2-one | Phenethyl group at C1 | Psychoactive effects | Different substituent leading to varied activity |

| This compound | Chiral with dimethoxybenzyl group | Antiproliferative | Enhanced lipophilicity and receptor binding |

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Anticancer Activity : A study evaluated the effects of various substituted derivatives on U-937 and SK-MEL-1 cell lines. The results indicated that compounds with modifications similar to this compound displayed significant antiproliferative effects without substantial cytotoxicity against normal peripheral blood lymphocytes .

- Selectivity and Safety Profile : The selectivity index for certain derivatives was high, indicating a favorable safety profile for potential therapeutic applications. For example, some derivatives showed poor cytotoxic activity against normal cells while maintaining efficacy against cancer cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the coupling of (2,4-dimethoxybenzyl)amine during synthesis to improve yield?

- Methodological Answer : The reaction of (2,4-dimethoxybenzyl)amine with pyrrolidinone precursors can be optimized by controlling stoichiometry (1.2–1.5 equivalents of the amine) and using polar aprotic solvents like DMF or acetonitrile. For example, a study achieved 89% yield by employing dropwise addition of the amine at 0°C, followed by gradual warming to room temperature . Monitoring via TLC or LC-MS ensures completion before workup.

Q. What spectroscopic and crystallographic techniques are critical for characterizing (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J-values for the pyrrolidinone ring protons) and NOE correlations .

- XRPD : Validate crystalline purity by matching experimental peaks (e.g., 2θ = 12.5°, 18.7°, 22.3°) with reference patterns .

- HPLC/SFC : Confirm enantiopurity using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS, focusing on hydrolysis of the amide bond or demethylation of the dimethoxybenzyl group. Safety data indicate sensitivity to moisture and heat, requiring storage at –20°C under inert atmosphere .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (R)-enantiomer with >99% ee?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Pd with BINAP ligands) can achieve high enantioselectivity. A Heck–Matsuda desymmetrization approach using (R)-BINAP yielded 85% ee for analogous pyrrolidinones, with SFC refinement to >99% ee .

Q. How can contradictions in reported NMR data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl3) or dynamic processes (e.g., rotamers of the dimethoxybenzyl group). Perform variable-temperature NMR (VT-NMR) to identify exchange broadening and assign rotameric states. Cross-validate with DFT-calculated chemical shifts .

Q. What is the role of this compound in coordinating metal ions for catalytic applications?

- Methodological Answer : The amino and carbonyl groups act as bidentate ligands for transition metals (e.g., Pt, Pd). In a study, analogous dimethoxybenzyl-pyrrolidinone complexes showed antibacterial activity, with coordination confirmed via FT-IR (νC=O shift from 1680 to 1620 cm⁻¹) and ¹H NMR (upfield shifts of NH protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.